molecular formula C11H14N2O5 B2684696 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate CAS No. 868679-34-9

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate

Cat. No. B2684696
CAS RN: 868679-34-9
M. Wt: 254.242
InChI Key: ABBZXOAEGKYVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis pathway for this compound involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxybenzylidene ethyl acetoacetate. This intermediate is then reacted with nitromethane to form 6-methyl-3-nitro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, which is subsequently reacted with ammonium acetate to form the final product.


Molecular Structure Analysis

The molecular formula of “6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate” is C11H14N2O5. It belongs to the pyridine family and is commonly used as an intermediate in the synthesis of various pharmaceuticals.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, reaction with nitromethane, and reaction with ammonium acetate. These reactions are carried out in the presence of a base catalyst.


Physical And Chemical Properties Analysis

“6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate” is a yellow-orange solid with a melting point of 119-121°C. The compound’s molecular weight is 284.28 g/mol, and it is soluble in organic solvents such as dichloromethane, dimethyl sulfoxide, and ethanol.

Scientific Research Applications

Selective O-Benzylation

A novel ternary system of ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) has been reported to be highly effective for selective O-benzylation of 2-oxo-1,2-dihydropyridines using this compound . This process allows access to a variety of O-benzyl products under mild reaction conditions, which are important synthetic intermediates in the protection of functional groups .

Safety and Hazards

This product is not intended for human or veterinary use. It is for research use only. For safety, risk, hazard and MSDS, please refer to the appropriate resources .

properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-6-5-7(18-10(15)11(2,3)4)8(13(16)17)9(14)12-6/h5H,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBZXOAEGKYVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate

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